molecular formula C5H6 B151764 Isopropenylacetylene CAS No. 78-80-8

Isopropenylacetylene

Cat. No.: B151764
CAS No.: 78-80-8
M. Wt: 66.1 g/mol
InChI Key: BOFLDKIFLIFLJA-UHFFFAOYSA-N
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Description

Isopropenylacetylene, also known as 2-methyl-1-buten-3-yne, is an organic compound with the molecular formula C5H6. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is of interest due to its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropenylacetylene can be synthesized through various methods. One common approach involves the dehydration of tertiary acetylenic alcohols in the presence of anhydrous magnesium sulfate or aluminum. This method typically requires controlled reaction conditions to ensure the selective formation of this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of 2-methyl-1-buten-3-yne with triiron dodecacarbonyl in refluxing benzene. This reaction leads to the formation of several derivatives, including trinuclear open-cluster isomers and binuclear complexes .

Chemical Reactions Analysis

Types of Reactions: Isopropenylacetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert this compound into alkenes or alkanes.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation reactions using bromine or chlorine.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Isopropenylacetylene has several applications in scientific research:

    Organic Synthesis and Polymer Chemistry: It serves as a precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and functional materials.

    Material Science and Catalysis: The unique structure of this compound can be incorporated into various materials to impart specific functionalities.

    Medicinal Chemistry and Drug Discovery: this compound is explored as a scaffold for the development of new drugs.

Mechanism of Action

The mechanism of action of isopropenylacetylene involves its reactive functional groups, which allow it to participate in various chemical reactions. The compound can form complexes with metal ions, leading to the formation of unique structures. For example, the reaction with triiron dodecacarbonyl results in the formation of trinuclear open-cluster isomers and binuclear complexes . These reactions involve carbon-carbon bond formation and cleavage, as well as the insertion of carbon monoxide into the organic moiety .

Comparison with Similar Compounds

Isopropenylacetylene can be compared with other similar compounds, such as:

    2-Methyl-hex-1-en-3-yne: This compound also contains a triple bond and a double bond, making it structurally similar to this compound.

    Vinyl-acetylenes (ene-ynes): These compounds have similar reactivity due to the presence of both double and triple bonds.

Uniqueness: this compound is unique due to its specific structure, which allows it to form a variety of complexes with metal ions. This property makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2-methylbut-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6/c1-4-5(2)3/h1H,2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFLDKIFLIFLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228648
Record name 1-Buten-3-yne, 2-methyl-
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Molecular Weight

66.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78-80-8
Record name 2-Methyl-1-buten-3-yne
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Record name Isopropenylacetylene
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Record name Isopropenylacetylene
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Record name 1-Buten-3-yne, 2-methyl-
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Record name 2-methylbut-1-en-3-yne
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Record name ISOPROPENYLACETYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Isopropenylacetylene?

A1: this compound (2-Methyl-1-buten-3-yne) has a molecular formula of C5H6 and a molecular weight of 66.10 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopic analyses, including Infrared (IR) [, , ] and Nuclear Magnetic Resonance (NMR) [, , ], are crucial for characterizing this compound. For example, the IR spectrum displays characteristic peaks at 3095, 3003, 2970, 2921, 1932, 1603, 1440, 1428, 1380, 1363, 1255, 895, 878, 709, 552, and 525 cm−1 []. Additionally, its microwave spectrum has been studied to understand its rotational properties [, ].

Q3: Is this compound stable under ambient conditions?

A3: this compound, like many alkynes, is prone to oxidation and polymerization upon exposure to air []. Therefore, storage under inert atmosphere and appropriate handling are essential.

Q4: Can this compound participate in catalytic reactions?

A4: Yes, it acts as a substrate in various catalytic transformations. For instance, it undergoes selective hydrogenation in the presence of polymer-bound palladium(II) complexes, primarily yielding the corresponding alkene []. The selectivity towards the alkene is influenced by factors like steric hindrance and electronic effects of substituents on the acetylene.

Q5: How does this compound react with triiron dodecacarbonyl?

A5: The reaction of this compound with triiron dodecacarbonyl produces unique trinuclear open-cluster isomers []. In these complexes, the organic ligand is formed by the tail-to-tail dimerization of this compound. One iron atom is part of a five-membered metallacycle, while the other two iron atoms display distinct bonding interactions with the organic moiety, showcasing an unusual isomerism in alkyne-cluster chemistry.

Q6: Can this compound be utilized for the synthesis of heterocyclic compounds?

A6: Yes, its reaction with L-cysteine-derived sulfenic acids yields enantiomerically pure sulfoxides, some of which are precursors to biologically active alliin analogs [].

Q7: Have there been computational studies on this compound?

A7: Yes, computational chemistry provides valuable insights into its properties. For instance, studies have investigated the intramolecular vibrational energy redistribution (IVR) in the acetylenic C−H stretch of this compound and related molecules []. These studies reveal a correlation between molecular conformation and IVR rates, with planar conformers exhibiting remarkably slow IVR compared to nonplanar counterparts. This information helps understand energy flow within the molecule, crucial for areas like reaction dynamics.

Q8: What do computational studies reveal about the selectivity of this compound extraction?

A8: Computational studies, coupled with FAB-mass spectrometry, were employed to investigate the selective extraction of this compound from isoprene using Cu(I)-containing ionic liquids []. The results highlight the role of hydrogen bonding and π-complexation interactions in achieving preferential extraction of the alkyne over the diene.

Q9: How do structural modifications affect the reactivity of this compound?

A9: The presence and position of substituents significantly influence the reactivity of this compound and its derivatives. For example, introducing methyl groups in specific positions can affect its thermal stability and dimerization behavior []. Similarly, the nature of substituents impacts its inhibitory effect on the polymerization of vinyl acetate [].

Q10: How is this compound typically handled and stored?

A10: Due to its sensitivity to oxygen and moisture, it is crucial to handle this compound under an inert atmosphere, such as nitrogen or argon. []. Proper storage involves using tightly sealed containers and storing them away from heat and light.

Q11: Is there information available regarding the toxicity of this compound?

A11: While limited information is available, studies have investigated the toxicology of both this compound and its dimer, dithis compound []. Further research is essential to fully comprehend its potential hazards and establish safe handling practices.

Q12: What analytical techniques are used to study this compound and its reactions?

A12: A range of techniques is employed, including Gas Chromatography (GC) [], Mass Spectrometry (MS) [, ], and various spectroscopic methods like Infrared (IR) [, , ] and Nuclear Magnetic Resonance (NMR) [, , ]. These techniques allow researchers to identify, quantify, and characterize the compound and its reaction products.

Q13: What is known about the environmental fate and impact of this compound?

A13: While specific data on its environmental degradation is limited, its structural similarity to other alkynes suggests potential for breakdown through various pathways, such as photodegradation and microbial metabolism. Further research is needed to fully assess its environmental persistence and effects.

Q14: What are the potential applications of this compound research in other fields?

A14: The study of this compound's reactivity, catalytic properties, and material properties can contribute to advancements in various disciplines. These include the development of novel polymers with tailored properties [, , ], the design of more efficient catalysts for organic synthesis [], and the understanding of fundamental chemical processes relevant to combustion and atmospheric chemistry [].

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